![molecular formula C10H16O B14400746 3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene CAS No. 89502-52-3](/img/structure/B14400746.png)
3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene is an organic compound with a complex structure that includes multiple double bonds and an ether linkage. This compound is part of the broader class of dienes, which are hydrocarbons containing two double bonds. The presence of these double bonds makes dienes highly reactive and useful in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene can be achieved through several methods. One common approach involves the reaction of isobutene (2-methylpropene) with formaldehyde to produce isoprenol (3-methylbut-3-en-1-ol). This intermediate can then undergo further reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves catalytic processes. For example, the isomerization of isoprenol to prenol (3-methylbut-2-en-1-ol) can be catalyzed by species capable of forming allyl complexes without excessive hydrogenation, such as poisoned palladium catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated compounds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen halides for addition reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield alcohols or ketones, while reduction typically produces saturated hydrocarbons .
Applications De Recherche Scientifique
3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism by which 3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene exerts its effects involves its ability to participate in various chemical reactions. The compound’s double bonds and ether linkage allow it to interact with different molecular targets and pathways, facilitating reactions such as electrophilic addition and nucleophilic substitution .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoprenol (3-methylbut-3-en-1-ol): A hemiterpene alcohol used as an intermediate in the production of other chemicals.
Prenol (3-methylbut-2-en-1-ol): Another hemiterpene alcohol with similar reactivity and applications.
2-Methyl-2-butene: Used as a free radical scavenger and in various oxidation reactions.
Uniqueness
3-Methyl-1-[(2-methylbut-3-en-2-yl)oxy]buta-1,3-diene is unique due to its specific structure, which includes both double bonds and an ether linkage. This combination of features makes it particularly versatile in chemical synthesis and industrial applications .
Propriétés
Numéro CAS |
89502-52-3 |
|---|---|
Formule moléculaire |
C10H16O |
Poids moléculaire |
152.23 g/mol |
Nom IUPAC |
3-methyl-1-(2-methylbut-3-en-2-yloxy)buta-1,3-diene |
InChI |
InChI=1S/C10H16O/c1-6-10(4,5)11-8-7-9(2)3/h6-8H,1-2H2,3-5H3 |
Clé InChI |
JFBWNOMDIORRHZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C=COC(C)(C)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


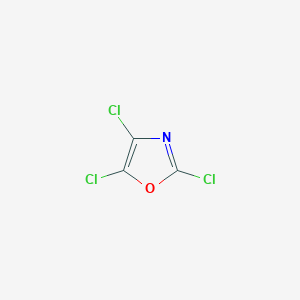
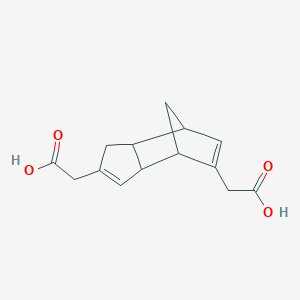

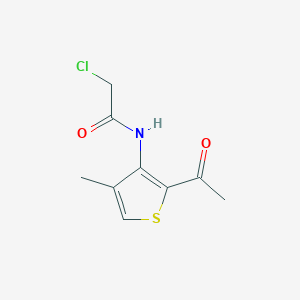

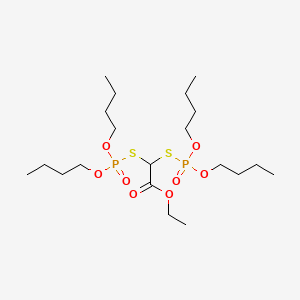
![2-[Azidobis(2-fluoro-2,2-dinitroethoxy)methoxy]-1-fluoro-1,1-dinitroethane](/img/structure/B14400720.png)

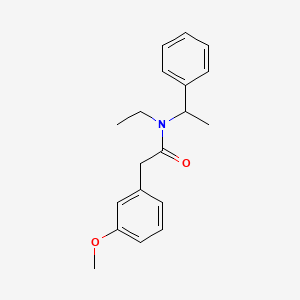

![4-[(1-Benzothiophen-3-yl)methoxy]-3-ethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B14400729.png)
![6-(3-Methoxypropyl)-6,8,8-trimethyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14400730.png)
![2-{[(Methylsulfanyl)methoxy]methyl}thiophene](/img/structure/B14400734.png)

